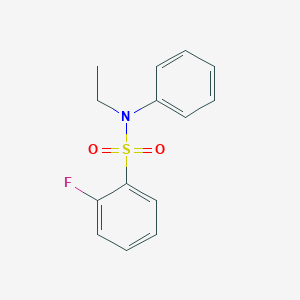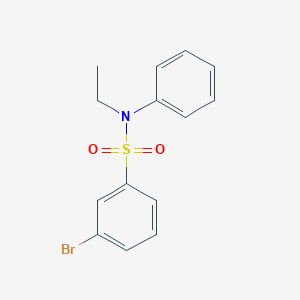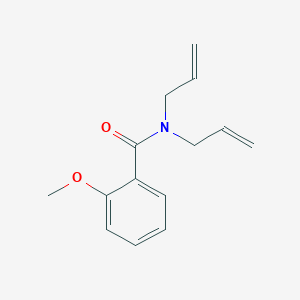
N-(4-fluorobenzyl)-3-cyclohexene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-3-cyclohexene-1-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potential use as a tool for studying the endocannabinoid system. This compound was first synthesized in 2012 by Pfizer, and since then, it has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
N-(4-fluorobenzyl)-3-cyclohexene-1-carboxamide acts as a potent agonist at the CB1 and CB2 receptors of the endocannabinoid system, which are responsible for regulating various physiological processes such as pain, appetite, and mood. By binding to these receptors, N-(4-fluorobenzyl)-3-cyclohexene-1-carboxamide can modulate their activity and produce a range of effects on the body, including analgesia, sedation, and euphoria.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-3-cyclohexene-1-carboxamide has been shown to produce a range of biochemical and physiological effects in both animal and human studies. These effects include changes in heart rate, blood pressure, body temperature, and respiration, as well as alterations in mood, cognition, and behavior.
実験室実験の利点と制限
N-(4-fluorobenzyl)-3-cyclohexene-1-carboxamide has several advantages as a tool for studying the endocannabinoid system, including its high potency, selectivity, and stability. However, it also has some limitations, such as its potential for producing adverse effects in animal models and its limited availability for research purposes.
将来の方向性
There are several potential future directions for research involving N-(4-fluorobenzyl)-3-cyclohexene-1-carboxamide, including its use in the development of new therapies for chronic pain, anxiety, and depression, as well as its potential as a tool for studying the endocannabinoid system in more detail. Additionally, further research is needed to better understand the long-term effects of N-(4-fluorobenzyl)-3-cyclohexene-1-carboxamide on the body and its potential for producing adverse effects in humans.
合成法
The synthesis of N-(4-fluorobenzyl)-3-cyclohexene-1-carboxamide involves several steps, starting with the reaction of cyclohexanone with 4-fluorobenzyl bromide to form 4-fluorobenzylcyclohexanone. This intermediate is then reacted with methylamine to form N-methyl-4-fluorobenzylcyclohexanone, which is subsequently converted to N-(4-fluorobenzyl)-3-cyclohexene-1-carboxamide through a series of reactions involving carboxylation and amidation.
科学的研究の応用
N-(4-fluorobenzyl)-3-cyclohexene-1-carboxamide has been used in a variety of scientific studies to investigate its potential therapeutic applications, as well as its mechanism of action and physiological effects. Some of the most notable studies include its use in the treatment of chronic pain, anxiety, and depression, as well as its potential as a tool for studying the endocannabinoid system.
特性
製品名 |
N-(4-fluorobenzyl)-3-cyclohexene-1-carboxamide |
|---|---|
分子式 |
C14H16FNO |
分子量 |
233.28 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H16FNO/c15-13-8-6-11(7-9-13)10-16-14(17)12-4-2-1-3-5-12/h1-2,6-9,12H,3-5,10H2,(H,16,17) |
InChIキー |
ZFVADNVABPQYOS-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=C(C=C2)F |
正規SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)

![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)